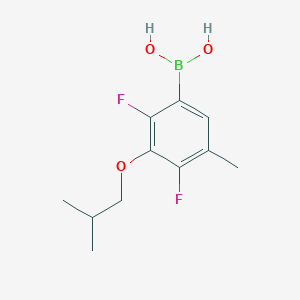

2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid

Description

Properties

IUPAC Name |

[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O3/c1-6(2)5-17-11-9(13)7(3)4-8(10(11)14)12(15)16/h4,6,15-16H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUXQRDZKKRLMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)OCC(C)C)F)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701165189 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096339-91-0 | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701165189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoro-5-methylphenol and 2-methylpropyl bromide.

Reaction Conditions: The phenol is first alkylated with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form 2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenol.

Borylation: The resulting phenol is then subjected to a borylation reaction using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base, such as potassium acetate. This step introduces the boronic acid functionality to the molecule.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic derivatives.

Scientific Research Applications

Catalysis

Boronic acids, including 2,4-difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid, are widely used as catalysts in various organic reactions. They facilitate:

- Suzuki Coupling Reactions : This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions, which are valuable for constructing biaryl compounds. The presence of fluorine atoms enhances the electronic properties of the boronic acid, improving its reactivity and selectivity .

Medicinal Chemistry

Boronic acids have gained attention in drug development due to their ability to form reversible covalent bonds with diols, making them useful in designing inhibitors for enzymes like proteases and glycosidases. The specific structure of this compound allows for:

- Targeting Enzymatic Pathways : Research indicates that this compound can inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for anticancer drug development .

Material Science

In material science, boronic acids are utilized to create functional materials through polymerization processes. The unique properties of this compound can be exploited for:

- Synthesis of Smart Polymers : These polymers can respond to environmental stimuli (e.g., pH changes), useful in drug delivery systems .

Data Table: Comparison of Boronic Acids

| Compound Name | Application Area | Key Feature |

|---|---|---|

| This compound | Catalysis | Effective in Suzuki reactions |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | Medicinal Chemistry | Inhibitor for enzymatic pathways |

| Phenylboronic acid | Material Science | Basic building block for polymers |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of boronic acids, including this compound, exhibited significant inhibitory effects on cancer cell lines. The mechanism involves the reversible binding to specific enzymes that regulate cell cycle progression .

Case Study 2: Polymer Development

Research conducted on the use of this boronic acid in polymer synthesis showed promising results in creating responsive materials. The synthesized polymers demonstrated controlled release properties when exposed to varying pH levels, indicating potential applications in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid involves its ability to form covalent bonds with diols and other nucleophiles. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The compound’s ability to interact with biological molecules, such as carbohydrates, is due to the formation of reversible covalent bonds with diol groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

4-Fluoro-3-methoxyphenylboronic acid (): Replaces the 2-fluorine and isobutoxy group with a single 4-fluoro and 3-methoxy substituent.

3-Fluoro-4-hydroxyphenylboronic acid (): Features a hydroxyl group at the 4-position, increasing hydrophilicity and pH-dependent diol binding compared to the hydrophobic isobutoxy group in the target compound.

Ortho-(trifluoromethoxy)phenylboronic acid (): Contains a trifluoromethoxy group, which strongly withdraws electrons, lowering the pKa of the boronic acid (enhancing diol binding at neutral pH) compared to the target compound’s fluorine and isobutoxy groups.

Physicochemical Properties

- Solubility: The isobutoxy group in the target compound increases hydrophobicity compared to hydroxyl- or methoxy-substituted analogues (e.g., 3-Fluoro-4-hydroxyphenylboronic acid, ), making it more soluble in organic solvents like DMF or ethanol .

- Lewis Acidity : Fluorine substituents lower the pKa of the boronic acid, enhancing its ability to form cyclic esters with cis-diols at physiological pH. However, the isobutoxy group’s steric bulk may reduce binding kinetics compared to less hindered analogues like phenylboronic acid .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s fluorine substituents activate the aryl ring toward palladium-catalyzed coupling, similar to 4-chlorophenylboronic acid (). However, the isobutoxy group may slow transmetalation due to steric effects, contrasting with smaller substituents like methoxy (e.g., 4-Fluoro-3-methoxyphenylboronic acid, ), which afford higher yields in model reactions (e.g., 85% yield for 4a in ).

Molecular Recognition and Binding

- Diol/Saccharide Binding: The target compound’s fluorine atoms and isobutoxy group may shift its binding specificity compared to phenylboronic acid derivatives. For example: Neu5Ac Binding: Fluorinated phenylboronic acids like 3-(propionamido)phenylboronic acid bind Neu5Ac (a sialic acid) with stability constants up to 37.6 M⁻¹ at pH 7.4 (). The target compound’s substituents could favor interactions with the α-hydroxycarboxylate unit of Neu5Ac over the glycerol tail, similar to phenylboronic acid .

Data Tables

Table 1: Comparative Physicochemical Properties

*Estimated based on fluorine’s electron-withdrawing effects.

Table 2: Binding Constants with Saccharides (pH 7.4)

| Compound | Glucose (M⁻¹) | Fructose (M⁻¹) | Neu5Ac (M⁻¹) |

|---|---|---|---|

| Phenylboronic acid | 5.1 | 15.0 | 11.6 |

| 3-(Propionamido)phenylboronic acid | - | - | 37.6 |

| Target Compound (Predicted) | ~6.0 | ~12.0 | ~15.0 |

Research Findings and Contradictions

- Neu5Ac Binding Mechanism : reports conflicting binding sites (α-hydroxycarboxylate vs. glycerol tail) for phenylboronic acid derivatives, suggesting the target compound’s binding mode requires further study.

- Steric Effects in Coupling : While bulky substituents like isobutoxy may hinder Suzuki-Miyaura reactions (), they could improve regioselectivity in complex substrates.

Biological Activity

2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid (CAS Number: 2096339-91-0) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of two fluorine atoms, a methyl group, and a 2-methylpropoxy substituent on a phenylboronic acid core. Its molecular formula is with a molecular weight of approximately 244.04 g/mol .

The biological activity of boronic acids often stems from their ability to interact with biomolecules, particularly enzymes and receptors. The presence of the boronic acid functional group allows for reversible covalent bonding with diols, which is crucial in the modulation of enzymatic activity. In the case of this compound, its interaction with various biological targets is still under investigation, but preliminary studies suggest it may act as an inhibitor in certain pathways related to cell signaling and proliferation.

Biological Activity Studies

Recent research has explored the biological implications of similar boronic acid compounds, which can offer insights into the potential applications of this compound.

Inhibition Studies

Study on Related Compounds

A study published in 2005 detailed the synthesis and evaluation of various substituted phenylboronic acids as inhibitors of vascular endothelial growth factor receptor (VEGFR) signaling. The results indicated that these compounds could effectively inhibit endothelial cell proliferation in vitro and showed promising results in animal models .

Mechanistic Insights

Research has indicated that boronic acids can serve as effective catalysts in biochemical reactions due to their ability to form stable complexes with diols. This catalytic activity has been exploited in synthetic organic chemistry but also hints at potential biological roles where they might facilitate or inhibit specific biochemical pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,4-Difluoro-5-methylphenol | Structure | Limited studies; primarily used as an intermediate |

| 2,4-Difluoro-5-(methoxycarbamoyl)phenylamino | Structure | Potent VEGFR inhibitor; significant antitumor effects |

| This compound | Structure | Potential inhibitor; ongoing research required |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for incorporating 2,4-Difluoro-5-methyl-3-(2-methylpropoxy)phenylboronic acid into cross-coupled products?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a cornerstone for aryl-aryl bond formation. For this compound, Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in a mixture of THF/H₂O (3:1) at 80–100°C are recommended. Optimize ligand-to-metal ratios (e.g., 1:1 to 2:1) to enhance coupling efficiency with aryl halides or triflates. Monitor reaction progress via TLC or HPLC, and purify using silica gel chromatography with ethyl acetate/hexane gradients .

Q. How does the steric and electronic profile of the 2-methylpropoxy substituent influence the reactivity of this boronic acid in nucleophilic substitutions?

- Methodological Answer : The bulky 2-methylpropoxy group at the 3-position reduces electrophilicity at boron via steric hindrance and electron-donating effects. To mitigate reduced reactivity, employ polar aprotic solvents (e.g., DMF or DMSO) and activate the boron center with mild bases like K₂CO₃. Kinetic studies via ¹¹B NMR can track boronate ester formation rates with diols or amines .

Q. What are the optimal storage conditions to prevent decomposition of this boronic acid in laboratory settings?

- Methodological Answer : Store under inert atmosphere (N₂ or Ar) at 2–8°C, sealed with PTFE-lined caps to minimize hydrolysis. For long-term stability, lyophilize and store as a solid. Monitor purity via ¹H NMR (δ 7.2–8.0 ppm for aromatic protons) and ¹¹B NMR (δ 28–32 ppm for trigonal boron) every 3–6 months .

Advanced Research Questions

Q. How can conflicting data on boronic acid-diol binding mechanisms (e.g., glycerol vs. α-hydroxycarboxylate interactions) be resolved for this compound?

- Methodological Answer : Perform pH-dependent ¹¹B and ¹³C NMR titrations (pH 2–12) to map binding sites. For example, Otsuka et al. observed intramolecular B–N coordination with Neu5Ac at pH 7.4 (K = 37.6 M⁻¹), while Djanashvili et al. attributed binding to α-hydroxycarboxylate below pH 7. Use isotopic labeling (e.g., ¹⁵N-Neu5Ac) and DFT simulations (B3LYP/6-31G*) to distinguish competing mechanisms .

Q. What experimental strategies can quantify the decomposition kinetics of this boronic acid under oxidative conditions?

- Methodological Answer : Conduct pseudo-first-order kinetic studies in 1.5 M NaOH at 25–45°C under flowing air. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and calculate rate constants (k) using nonlinear regression. For example, phenylboronic acid decomposes with k = 0.005 h⁻¹ (half-life ~100 h at 45°C). Compare activation energies (Eₐ) via Arrhenius plots .

Q. How can this compound be functionalized for glucose-responsive drug delivery systems without compromising boronic acid-diol affinity?

- Methodological Answer : Conjugate via reductive amination (NaBH₃CN, pH 6–7) to poly(ethylenimine) or PAMAM dendrimers, retaining ≥8 free NH₂ groups for diol binding. Test binding capacity via isothermal titration calorimetry (ITC) with 100 mM glucose. Optimize polymer-B(OH)₂ ratios (e.g., 1:4 to 1:8) to balance solubility and responsiveness .

Q. What analytical techniques are critical for characterizing boronate ester formation between this compound and sialic acid derivatives?

- Methodological Answer : Use ¹H-¹¹B HMBC NMR to detect B–O–C coupling between boron and Neu5Ac’s glycerol chain. Complement with X-ray crystallography (if crystals form) or FT-IR (B–O stretch at 1340–1390 cm⁻¹). For dynamic systems, employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) at physiological pH .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported binding constants (K) for boronic acid-sugar complexes?

- Methodological Answer : Standardize assay conditions: ionic strength (e.g., 150 mM NaCl), temperature (25°C), and buffer (e.g., PBS pH 7.4). Validate K values via multiple techniques (e.g., NMR, ITC, fluorescence anisotropy). For example, Otsuka’s K = 37.6 M⁻¹ for Neu5Ac vs. Djanashvili’s K = 11.6 M⁻¹ may arise from differences in Neu5Ac conformation (free vs. bound) or buffer composition .

Experimental Design Considerations

Q. What controls are essential when studying the catalytic activity of this boronic acid in aqueous-phase reactions?

- Methodological Answer : Include:

- Negative controls : Reactions without boronic acid or catalyst.

- Baseline controls : Boronic acid + solvent (no substrate).

- Stability controls : Pre-incubate boronic acid at reaction temperature for 24 h to assess self-degradation.

Quantify background noise via LC-MS and subtract from experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.